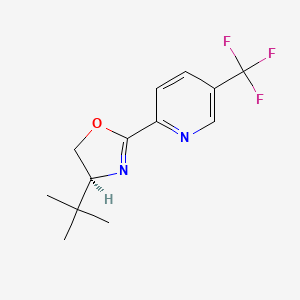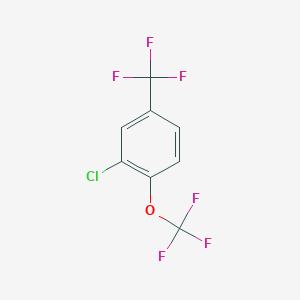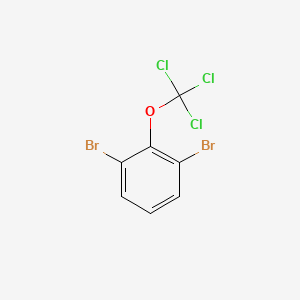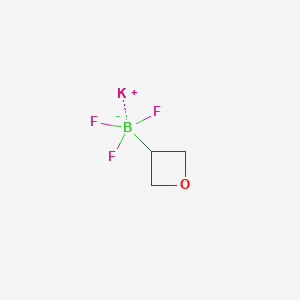
Potassium trifluoro(oxetan-3-yl)borate
描述
Potassium trifluoro(oxetan-3-yl)borate is an organoboron compound with the chemical formula C3H5BF3KO. It is a colorless crystalline solid known for its good solubility in most organic solvents but insolubility in non-polar solvents . This compound is often used as a catalyst in organic synthesis, facilitating various chemical reactions .
作用机制
Target of Action
Potassium trifluoro(oxetan-3-yl)borate is an organometallic salt compound . It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are the reactants in the organic reactions it catalyzes .
Mode of Action
The compound acts as a catalyst, accelerating the rate of organic reactions . It does this by reducing the activation energy required for the reaction to proceed . The exact mode of action can vary depending on the specific reaction it is catalyzing .
Biochemical Pathways
This compound is involved in various organic reactions, such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes . The affected pathways and their downstream effects would depend on the specific reactions that the compound is catalyzing .
Pharmacokinetics
Its impact on bioavailability would be more pertinent in the context of the reactants and products in the reactions it catalyzes .
Result of Action
The result of the compound’s action is the acceleration of the organic reactions it catalyzes . This leads to a more efficient production of the desired products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is soluble in most organic solvents but insoluble in nonpolar solvents . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . These factors can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
Potassium trifluoro(oxetan-3-yl)borate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a catalyst in organic reactions, promoting the reduction of ketones and the alkylation of aromatic compounds . The compound interacts with enzymes such as oxidoreductases and transferases, enhancing their catalytic activity. Additionally, it forms complexes with proteins, stabilizing their structure and function during biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate cell signaling pathways by interacting with key signaling molecules, leading to altered gene expression and cellular responses . The compound also affects cellular metabolism by influencing the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity . This binding can lead to either inhibition or activation of enzyme function, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to air and moisture can lead to its degradation, resulting in reduced efficacy and altered biochemical effects. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance enzyme activity and promote cellular metabolism . At high doses, it can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound participates in redox reactions, acting as a catalyst for the reduction of ketones and other organic compounds . It also interacts with metabolic enzymes such as dehydrogenases and transferases, modulating their activity and affecting overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cell, it binds to various proteins, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its solubility and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. The subcellular localization of the compound is crucial for its biochemical effects, as it determines the specific biomolecules and pathways it interacts with .
准备方法
Potassium trifluoro(oxetan-3-yl)borate can be synthesized through a relatively straightforward method. The typical synthetic route involves the reaction of trifluoroborane (BF3) with oxacyclobutane (3-oxetan-3-yl) in the presence of ether solvents . This reaction is usually carried out at room temperature . Industrial production methods follow similar procedures but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity .
化学反应分析
Potassium trifluoro(oxetan-3-yl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: It can facilitate the reduction of ketones and other functional groups in organic molecules.
Substitution: It participates in substitution reactions, particularly in the alkylation of aromatic compounds.
Addition: It is involved in addition reactions with alkenes.
Common reagents used in these reactions include trifluoroborane, oxacyclobutane, and various organic solvents . The major products formed depend on the specific reaction conditions and substrates used.
科学研究应用
Potassium trifluoro(oxetan-3-yl)borate has a wide range of applications in scientific research:
Biology: Its role in biological research is less prominent, but it can be used in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in material science and coordination chemistry as a reagent.
相似化合物的比较
Potassium trifluoro(oxetan-3-yl)borate is unique compared to other organoboron compounds due to its specific structure and reactivity. Similar compounds include:
Potassium trifluoroborate salts: These compounds are also used in organic synthesis and share some reactivity patterns with this compound.
Boronic acids and esters: While these compounds are widely used in organic synthesis, they differ in stability and reactivity compared to this compound.
This compound stands out due to its stability under moisture and air, as well as its compliance with strong oxidative conditions .
属性
IUPAC Name |
potassium;trifluoro(oxetan-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3O.K/c5-4(6,7)3-1-8-2-3;/h3H,1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUDQUWROSMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1COC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430219-76-3 | |
| Record name | Borate(1-), trifluoro-3-oxetanyl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1430219-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(oxetan-3-yl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


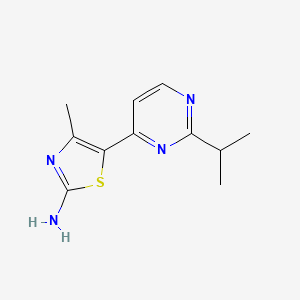
![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)

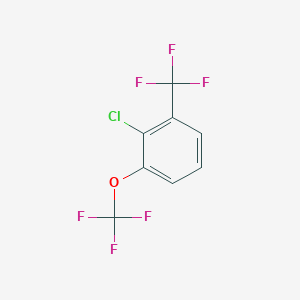
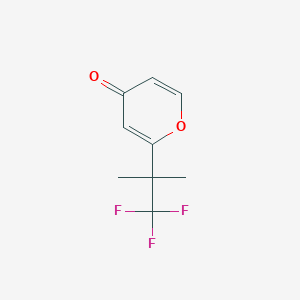
![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)
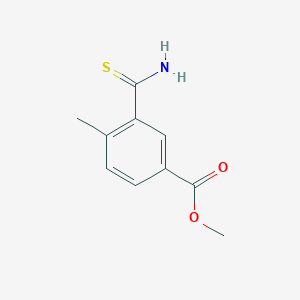
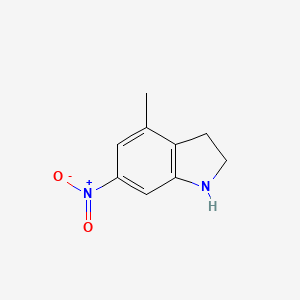
![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)
